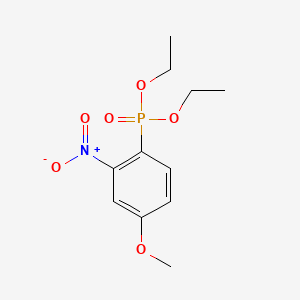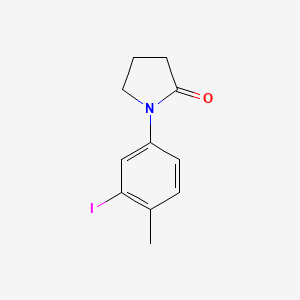
1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring and a 3-iodo-4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 3-iodo-4-methylbenzaldehyde with 2-pyrrolidone in the presence of a suitable catalyst, such as a Lewis acid. The reaction typically requires heating under reflux conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a suitable electrophile.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has focused on its use as a precursor for pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone exerts its effects involves interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes.
Comparación Con Compuestos Similares
1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
1-(3-Iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole
2-[(3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene
3-Iodo-4-methylaniline
These compounds share the 3-iodo-4-methylphenyl group but differ in their functional groups and core structures, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C11H12INO |
|---|---|
Peso molecular |
301.12 g/mol |
Nombre IUPAC |
1-(3-iodo-4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
FLEUZOZMHFCANR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2CCCC2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


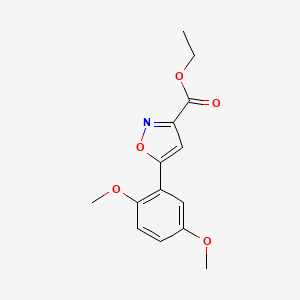

![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)
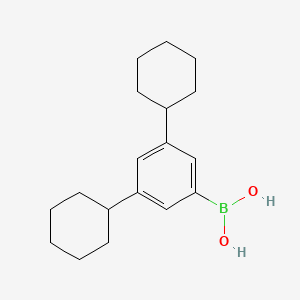

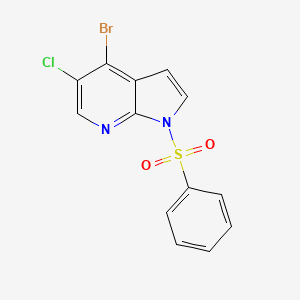
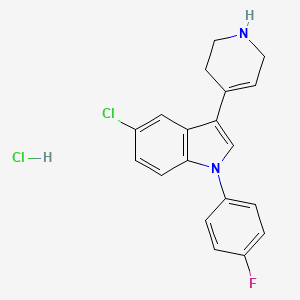

![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)

![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)

![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
